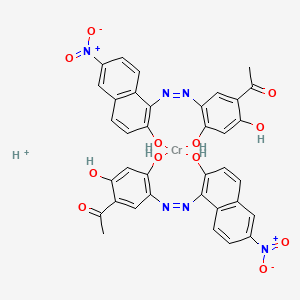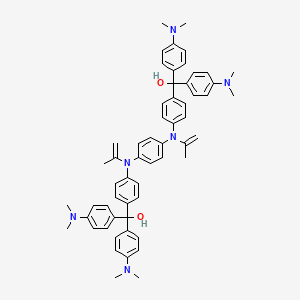
4,4'-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol is a complex organic compound with the molecular formula C58H64N6O2. This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Amination Reactions: Introduction of amino groups into the molecule.
Aromatic Substitution Reactions: Substitution of hydrogen atoms in aromatic rings with other functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis of intermediate compounds.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of imine groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
科学的研究の応用
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure with methylene bridges and dimethylamino groups.
4,4’-Bis(dimethylamino)benzophenone: Contains dimethylamino groups and aromatic rings.
4,4’-Diaminodiphenylmethane: Features amino groups and aromatic rings.
Uniqueness
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol is unique due to its complex structure, which includes multiple functional groups and aromatic rings.
特性
CAS番号 |
85586-75-0 |
|---|---|
分子式 |
C58H64N6O2 |
分子量 |
877.2 g/mol |
IUPAC名 |
[4-[4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-N-prop-1-en-2-ylanilino]-N-prop-1-en-2-ylanilino]phenyl]-bis[4-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C58H64N6O2/c1-41(2)63(53-33-21-47(22-34-53)57(65,43-13-25-49(26-14-43)59(5)6)44-15-27-50(28-16-44)60(7)8)55-37-39-56(40-38-55)64(42(3)4)54-35-23-48(24-36-54)58(66,45-17-29-51(30-18-45)61(9)10)46-19-31-52(32-20-46)62(11)12/h13-40,65-66H,1,3H2,2,4-12H3 |
InChIキー |
CLQRKSYGFUWHML-UHFFFAOYSA-N |
正規SMILES |
CC(=C)N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C(C6=CC=C(C=C6)N(C)C)(C7=CC=C(C=C7)N(C)C)O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



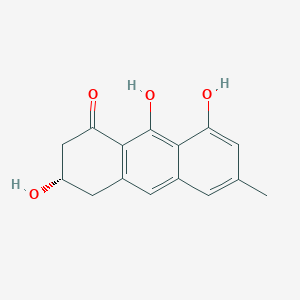
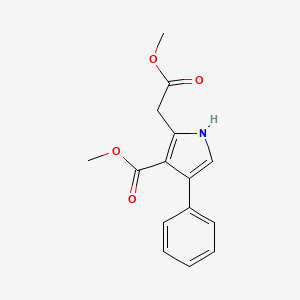
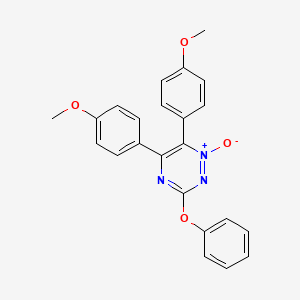

![Azd 9821 [who-DD]](/img/structure/B12706430.png)
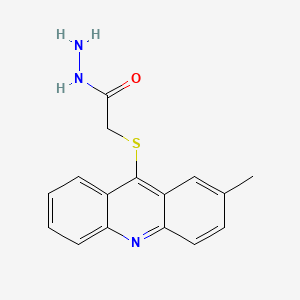
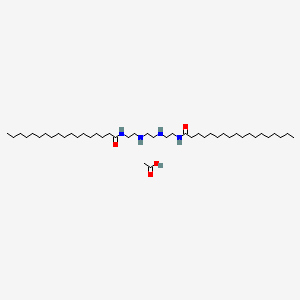
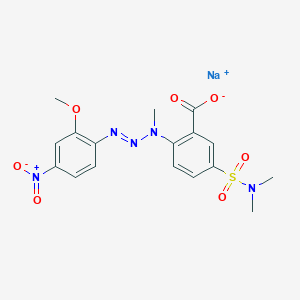
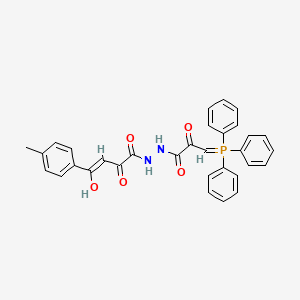
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)


